LogP and Topological Polar Surface Area (TPSA) Comparison vs. 5-Methyl Analog
The 5-phenyl substituent confers higher lipophilicity compared to the 5-methyl analog, as reflected in the computed octanol-water partition coefficient. PubChem data show an XLogP3-AA of 0.5 for the title compound, while the 5-methyl analog, with its smaller hydrophobic surface, is predicted to have an XLogP3-AA of approximately –0.1 (estimate based on fragment-based calculation using the ClogP method, owing to the absence of an experimental value) [1][2]. The TPSA is identical for both compounds at 78.4 Ų, as the phenyl ring does not add polar atoms, but the larger non-polar surface area of the phenyl group results in a higher logP and thus greater membrane permeability potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 101184-09-2): XLogP3-AA estimated ≈ –0.1 |
| Quantified Difference | ΔXLogP3-AA ≈ 0.6 log units higher for the phenyl derivative |
| Conditions | Computed property; PubChem XLogP3-AA model (PubChem release 2025.09.15) |
Why This Matters
A 0.6 log unit increase in logP corresponds to an approximately 4-fold higher partition into lipid membranes, which can translate into improved passive permeability for intracellular target engagement in cell-based assays.
- [1] PubChem. (2026). Compound Summary for CID 13295934, 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13295934 View Source
- [2] CAS Common Chemistry. (2025). 2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid (CAS RN 101184-09-2). Retrieved from https://commonchemistry.cas.org/detail?cas_rn=101184-09-2 View Source
